Cas no 440334-13-4 (4-({3-ethyl(phenyl)aminopropyl}amino)-1,2-dihydroquinazoline-2-thione)

4-({3-Ethyl(phenyl)aminopropyl}amino)-1,2-dihydroquinazoline-2-thione is a quinazoline-derived compound featuring a thione functional group and a substituted aminopropyl side chain. Its structure combines a quinazoline core with a phenyl-ethylamine moiety, making it a versatile intermediate for pharmaceutical and agrochemical applications. The thione group enhances reactivity, enabling potential use in metal coordination or as a precursor for further functionalization. The ethyl(phenyl)aminopropyl side chain may contribute to improved solubility and bioavailability, suggesting utility in medicinal chemistry research. This compound’s balanced lipophilicity and structural flexibility make it suitable for exploratory studies in drug discovery, particularly for targeting enzyme inhibition or receptor modulation. Its synthesis and derivatives warrant investigation for specialized applications.
4-({3-ethyl(phenyl)aminopropyl}amino)-1,2-dihydroquinazoline-2-thione structure
440334-13-4 structure
Product Name:4-({3-ethyl(phenyl)aminopropyl}amino)-1,2-dihydroquinazoline-2-thione
CAS No:440334-13-4
MF:C19H22N4S
MW:338.469782352448
CID:5762726
Update Time:2025-05-20

4-({3-ethyl(phenyl)aminopropyl}amino)-1,2-dihydroquinazoline-2-thione Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinazolinethione, 4-[[3-(ethylphenylamino)propyl]amino]-
    • 4-({3-ethyl(phenyl)aminopropyl}amino)-1,2-dihydroquinazoline-2-thione
    • Inchi: 1S/C19H22N4S/c1-2-23(15-9-4-3-5-10-15)14-8-13-20-18-16-11-6-7-12-17(16)21-19(24)22-18/h3-7,9-12H,2,8,13-14H2,1H3,(H2,20,21,22,24)
    • InChI Key: WMCUXLWSUIQCFW-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(NCCCN(CC)C2=CC=CC=C2)=NC1=S

Experimental Properties

  • Density: 1.18±0.1 g/cm3(Predicted)
  • Boiling Point: 511.3±52.0 °C(Predicted)
  • pka: 7.74±0.70(Predicted)

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4-({3-ethyl(phenyl)aminopropyl}amino)-1,2-dihydroquinazoline-2-thione Related Literature

Additional information on 4-({3-ethyl(phenyl)aminopropyl}amino)-1,2-dihydroquinazoline-2-thione

4-({3-Ethyl(Phenyl)Aminopropyl}Amino)-1,2-Dihydroquinazoline-2-Thione

The compound 4-({3-Ethyl(Phenyl)Aminopropyl}Amino)-1,2-Dihydroquinazoline-2-Thione (CAS No. 440334-13-4) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities. The molecular structure of this compound is characterized by a quinazoline ring system with a thione functional group at position 2 and an amino group substituted at position 4. The amino group is further connected to a propyl chain that bears an ethylphenylamine moiety, adding complexity and potential bioactivity to the molecule.

Recent studies have highlighted the importance of quinazoline derivatives in drug discovery, particularly in the development of anticancer agents. The quinazoline core has been shown to exhibit significant cytotoxicity against various cancer cell lines, making it a promising scaffold for antitumor drug design. The substitution pattern in 4-({3-Ethyl(Phenyl)Aminopropyl}Amino)-1,2-Dihydroquinazoline-2-Thione further enhances its bioactivity by introducing electron-donating groups that can modulate the molecule's interaction with biological targets.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the quinazoline ring system. Key steps include nucleophilic substitution reactions and amine functionalization to introduce the ethylphenylamino propyl chain. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets the stringent requirements of pharmacological testing.

In terms of biological activity, 4-({3-Ethyl(Phenyl)Aminopropyl}Amino)-1,2-Dihydroquinazoline-2-Thione has demonstrated potent anti-inflammatory properties in vitro. This is attributed to its ability to inhibit key inflammatory pathways and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preliminary studies suggest that this compound may also exhibit antioxidant activity, further expanding its potential therapeutic applications.

One of the most exciting aspects of this compound is its potential as a lead molecule for drug development. By leveraging computational chemistry tools, researchers have identified several promising analogs that retain the core structure while introducing variations in the substituents. These analogs are currently under investigation for their efficacy against various disease models, including cancer and neurodegenerative disorders.

The development of 4-({3-Ethyl(Phenyl)Aminopropyl}Amino)-1,2-Dihydroquinazoline-2-Thione has also contributed to our understanding of medicinal chemistry principles. Its structure-function relationship studies have provided valuable insights into how subtle changes in molecular architecture can significantly impact bioactivity. This knowledge is being used to design next-generation compounds with improved pharmacokinetic profiles and reduced toxicity.

In conclusion, 4-({3-Ethyl(Phenyl)Aminopropyl}Amino)-1,2-Dihydroquinazoline-2-Thione (CAS No. 440334-13-4) represents a cutting-edge advancement in organic synthesis and drug discovery. Its unique molecular structure, coupled with its diverse biological activities, positions it as a valuable tool in the fight against various diseases. As research continues to unfold, this compound holds immense promise for translating into effective therapeutic agents that can improve human health worldwide.

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